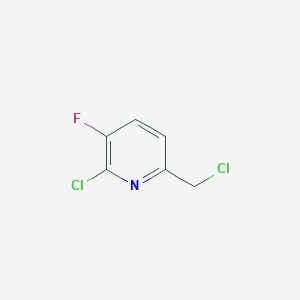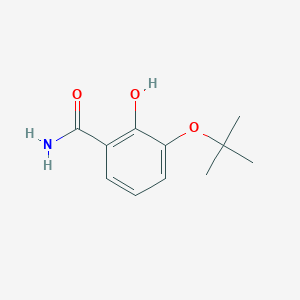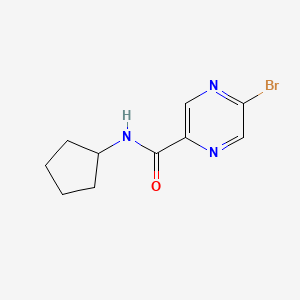![molecular formula C11H15N5O B14848285 1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)
1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanidine group attached to an ethyl chain, which is further connected to a methoxy-substituted benzimidazole ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE typically involves a multi-step process. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the methoxy group at the 5(6) position. The guanidine group is then attached via an ethyl linker. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New derivatives with different substituents replacing the methoxy group.
科学研究应用
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the benzimidazole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE: Similar structure but with a fluorine atom instead of a methoxy group.
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOLE: Contains a chlorine atom in place of the methoxy group.
Uniqueness
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it distinct from its fluorinated or chlorinated counterparts.
属性
分子式 |
C11H15N5O |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
2-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C11H15N5O/c1-17-7-2-3-8-9(6-7)16-10(15-8)4-5-14-11(12)13/h2-3,6H,4-5H2,1H3,(H,15,16)(H4,12,13,14) |
InChI 键 |
RQQOTCJKDFTNSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


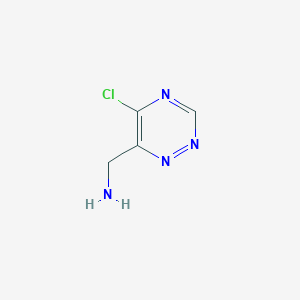
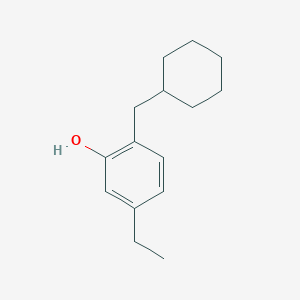
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
